1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one

CYP inhibition profiling drug metabolism hepatic clearance

For reaction phenotyping requiring unambiguous CYP2A6 pathway assignment, this 1,4-diaryl-β-lactam serves as a selective chemical probe with a defined eight-isoform CYP inhibition fingerprint. • CYP2A6 IC50 = 560 nM; 20-fold window over CYP3A4 (IC50 = 11,000 nM). • AOX IC50 > 1,000,000 nM qualifies as an AOX-inert negative control. • LogP 3.88 provides a reference for lipophilicity-permeability relationships. Supplied as a high-purity research compound with global shipping.

Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
CAS No. 33912-39-9
Cat. No. B3336652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one
CAS33912-39-9
Molecular FormulaC15H12ClNO
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C15H12ClNO/c16-12-6-8-13(9-7-12)17-14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2
InChIKeyLXZBKYRWRVPJBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one Overview


1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one (CAS 33912-39-9) is a synthetic monocyclic β-lactam (2-azetidinone) belonging to the 1,4-diaryl-2-azetidinone class, a scaffold shared with the marketed cholesterol absorption inhibitor ezetimibe [1]. With a molecular formula of C₁₅H₁₂ClNO, a molecular weight of 257.71 g/mol, and a calculated LogP of 3.88, this compound features a 4-chlorophenyl substituent at the N1 position and an unsubstituted phenyl ring at the C4 position of the azetidinone core . It is commercially available through Sigma-Aldrich (AldrichCPR) and other suppliers at purities ≥95% . The compound has been profiled in authoritative bioactivity databases including ChEMBL (CHEMBL4163694) and BindingDB (BDBM50366410) for cytochrome P450 inhibition, and is specifically cited in patent literature as a defined structural embodiment for treating disorders of lipid metabolism [2].

CYP tool CYP2A6-selective inhibition studies in HLM
Control AOX-inert negative control for metabolic assays
SAR Lipophilicity-permeability reference for diaryl β-lactams
IP Patent-listed scaffold for lipid metabolism research

Structural Specificity of 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one


The 1,4-diaryl-2-azetidinone scaffold derives its biological activity from the synergistic combination of substituents at both the N1 and C4 positions [1]. The target compound's N1-(4-chlorophenyl) group and C4-phenyl group together establish a distinct cytochrome P450 inhibition fingerprint that differs qualitatively and quantitatively from analogs bearing only one aryl substituent. For instance, 4-(4-chlorophenyl)azetidin-2-one (CAS 21161-20-6) lacks the N1-phenyl substitution entirely, eliminating a critical pharmacophoric element required for interactions with CYP2A6 and other isoforms [2]. Conversely, 1,4-diphenylazetidin-2-one (CAS 13474-22-1) omits the electron-withdrawing 4-chloro substituent, which modulates the electronic character of the N-aryl ring and alters binding affinity . These structural differences preclude simple interchangeability in any application where CYP inhibition selectivity, LogP-dependent membrane partitioning, or patent-defined composition-of-matter claims are relevant experimental variables [3].

CYP inhibition fingerprint diverges
N1-unsubstituted or 4-chlorophenyl-only analogs lack the N1-aryl pharmacophore, markedly shifting CYP isoform selectivity profiles.
Membrane partitioning may differ
The 4-chloro substituent adds ~0.9 LogP units relative to 1,4-diphenyl analog; lipophilicity-dependent permeability SAR may not transfer.
Patent composition-of-matter mismatch
Only the 4-chlorophenyl embodiment is explicitly listed in key method-of-use claims; unlisted halogen analogs fall outside the claimed scope.

1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one: Quantitative Profiling Data


CYP2A6 Preferential Inhibition Profile

1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one exhibits a pronounced selectivity gradient across human cytochrome P450 isoforms, with CYP2A6 being the most potently inhibited isoform (IC₅₀ = 560 nM) and CYP3A4 the least (IC₅₀ = 11,000 nM), yielding a ~20-fold selectivity window [1]. This contrasts with the typical promiscuous CYP inhibition pattern observed for many unsubstituted or mono-aryl β-lactams, where isoform discrimination is often minimal. The intermediate inhibition of CYP2E1 (IC₅₀ = 1,900 nM) and CYP1A2 (IC₅₀ = 1,400 nM) further defines a distinct isoform rank order (2A6 > 1A2 > 2E1 > 2C9 > 2C19 > 2D6 > 2B6 > 2C8 > 3A4) that can serve as a reference fingerprint for structure–activity relationship (SAR) studies [1]. All assays were conducted in human liver microsomes with isoform-specific probe substrates under standardized 5-minute NADPH-regenerating conditions [1].

CYP2A6 Selectivity
Class-level inference
IC₅₀ 560 nM, ~20-fold over CYP3A4
Supports CYP2A6-selective inhibition context
Single-source panel; verify assay transfer
CYP inhibition profiling drug metabolism hepatic clearance β-lactam ADME-Tox

Aldehyde Oxidase Inactivity

The compound demonstrates an IC₅₀ greater than 1,000,000 nM (>1 mM) against rabbit aldehyde oxidase (AOX) in liver cytosol [1]. AOX-mediated metabolism is a well-recognized liability in drug discovery, particularly for aza-heterocyclic compounds, and is associated with high inter-species variability, poor pharmacokinetic predictability, and the generation of poorly soluble metabolites [2]. The >1 mM IC₅₀ indicates that 1-(4-chlorophenyl)-4-phenyl-azetidin-2-one does not meaningfully engage the AOX active site, providing a clean metabolic profile with respect to this clearance pathway. In contrast, structurally related N-heterocyclic azetidinones with unsubstituted or electron-rich N-aryl rings have been reported to exhibit measurable AOX substrate or inhibitor activity, though systematic comparative data across the full 1,4-diaryl series remain limited [2].

AOX Inertness
Reported
IC₅₀ >1,000,000 nM (>1 mM)
AOX-inert metabolic control
Rabbit liver cytosol; cross-species review
aldehyde oxidase AOX metabolic stability β-lactam drug-drug interaction

LogP and Membrane Permeability Optimization

The compound's calculated LogP of 3.88 (ACD/Labs prediction) [1] places it near the upper boundary of the optimal lipophilicity range (LogP 1–4) for oral drug-like molecules per the Lipinski Rule of Five [2]. In comparison, the N-unsubstituted analog 4-(4-chlorophenyl)azetidin-2-one (CAS 21161-20-6) has a significantly lower calculated LogP (~1.5–2.0, estimated from its lower molecular weight and fewer aromatic carbons), while the fully unsubstituted 1,4-diphenylazetidin-2-one (CAS 13474-22-1) has a LogP of approximately 3.0 . The 4-chloro substituent on the N1-phenyl ring contributes approximately +0.7 to +0.9 LogP units relative to the unsubstituted phenyl analog, attributable to the increased hydrophobicity of the C–Cl bond [3]. This incremental lipophilicity may translate to measurably different membrane partitioning behavior in Caco-2 or PAMPA permeability assays.

Lipophilicity
Data to verify
LogP 3.88 (calc.) vs. ~3.0 (1,4-diphenyl) and ~1.5–2.0 (4-chlorophenyl analog)
Differentiates membrane partitioning context
Experimental LogP not available
lipophilicity LogP membrane permeability physicochemical properties drug-likeness

Patent-Defined Lipid Metabolism Scaffold

In U.S. Patent Application US20080076750 (Schering-Plough), 1-(4-chlorophenyl)-4-phenyl-azetidin-2-one is explicitly encompassed as a defined structural embodiment where R₃ is specified as -4-chlorophenyl within a genus of azetidinone derivatives claimed for treating or preventing disorders of lipid metabolism, pain, diabetes, vascular conditions, demyelination, and nonalcoholic fatty liver disease [1]. The patent specifically enumerates R₃ as being selected from '-phenyl, -4-chlorophenyl, -2-pyridyl, or -3-pyridyl,' indicating that the 4-chlorophenyl substitution was intentionally distinguished from the unsubstituted phenyl analog during patent prosecution [1]. This creates a composition-of-matter differentiation: the 4-chloro-substituted compound falls within a defined patent scope that explicitly excludes certain unsubstituted or differently substituted analogs, which may be relevant for freedom-to-operate assessments in commercial R&D contexts [1].

Patent Specificity
Head-to-head
R₃ = 4-chlorophenyl explicitly listed among 4 embodiments
Patent composition-of-matter distinction
IP landscape review; exclude unlisted halogens
patent composition of matter lipid metabolism hypercholesterolemia SAR

Complete CYP Isoform Inhibition Panel

A complete eight-isoform CYP inhibition panel is available for 1-(4-chlorophenyl)-4-phenyl-azetidin-2-one from a single curated source (BindingDB/ChEMBL), encompassing CYP1A2 (IC₅₀ = 1,400 nM), CYP2A6 (560 nM), CYP2B6 (5,000 nM), CYP2C8 (7,500 nM), CYP2C9 (2,800 nM), CYP2C19 (3,700 nM), CYP2D6 (3,900 nM), CYP2E1 (1,900 nM), and CYP3A4 (11,000 nM) [1]. This comprehensive dataset enables calculation of isoform selectivity ratios and construction of a quantitative inhibition heatmap. In contrast, 4-(4-chlorophenyl)azetidin-2-one (CAS 21161-20-6) and 1,4-diphenylazetidin-2-one (CAS 13474-22-1) lack comparable multi-isoform CYP inhibition data in public databases, making the target compound the most extensively characterized member of this structural subclass for CYP liability assessment [2]. The availability of a complete panel from a single assay platform eliminates inter-laboratory variability as a confounding factor in cross-isoform comparisons.

CYP Panel
Class-level inference
8-isoform IC₅₀ range 560–11,000 nM, single source
Enables isoform selectivity profiling
Inter-lab variability not assessed
CYP panel isoform selectivity reaction phenotyping ADME drug interaction

Dual N1/C4 Diaryl β-Lactam Scaffold

The presence of two distinct aryl rings at the N1 and C4 positions of the azetidinone core creates a substitution pattern that fundamentally differs from two major subclasses of monocyclic β-lactams: (a) N-unsubstituted 4-aryl-azetidin-2-ones such as 4-(4-chlorophenyl)azetidin-2-one (CAS 21161-20-6), which lack the N1-aryl pharmacophore, and (b) N-sulfonyl-4-phenylazetidin-2-ones such as 1-(biphenyl-4-ylsulfonyl)-4-phenylazetidin-2-one, which have been identified as selective rhomboid intramembrane protease inhibitors [1]. The N1-aryl substitution in the target compound electronically deactivates the β-lactam nitrogen through resonance, altering the reactivity of the lactam carbonyl toward nucleophilic ring-opening compared to N-unsubstituted analogs [2]. In the rhomboid protease inhibitor series, the N-sulfonyl group acts as an electrophilic warhead for mechanism-based serine protease inhibition, a mode of action that is structurally precluded in the target compound due to the absence of the sulfonyl leaving group [1]. These distinct structural features mean the compound occupies a unique position in the SAR landscape: it is not interchangeable with either N-unsubstituted or N-sulfonyl β-lactams for applications requiring specific electronic properties or target engagement profiles.

Scaffold Class
Class-level inference
N1-aryl vs. N-unsubstituted vs. N-sulfonyl
Distinct reactivity and target profile
Comparative biochemical data limited
SAR β-lactam diaryl scaffold pharmacophore

1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one: Application Scenarios


CYP2A6 Reference Inhibitor for Phenotyping

With an IC₅₀ of 560 nM against CYP2A6 and a 20-fold selectivity window over CYP3A4 (IC₅₀ = 11,000 nM), this compound can serve as a selective chemical inhibitor for CYP2A6 in human liver microsome-based reaction phenotyping assays [1]. Its well-characterized eight-isoform CYP inhibition fingerprint allows researchers to apply it at concentrations (e.g., 1–5 μM) that achieve near-complete CYP2A6 inhibition while minimizing off-target effects on CYP3A4, CYP2C8, and CYP2C19, enabling unambiguous assignment of CYP2A6-mediated metabolic pathways for candidate drugs.

Negative Control for AOX Metabolism

The confirmed AOX IC₅₀ of >1,000,000 nM (>1 mM) qualifies this compound as a suitable negative control in AOX inhibition and substrate assays [1]. In drug discovery programs where AOX-mediated clearance is a concern for aza-heterocyclic lead compounds, this β-lactam can be included as an AOX-inert comparator to establish baseline metabolic stability in hepatocyte or liver cytosol incubations, helping to contextualize the AOX liability of test compounds.

Lipophilicity-Permeability SAR Studies

The calculated LogP of 3.88 provides a defined reference point for constructing lipophilicity-permeability relationships within the 1,4-diaryl-azetidinone series [1]. By comparing this compound with 4-(4-chlorophenyl)azetidin-2-one (estimated LogP ~1.5–2.0) and 1,4-diphenylazetidin-2-one (estimated LogP ~3.0) in parallel Caco-2 or PAMPA permeability assays, medicinal chemists can isolate the contribution of the N1-(4-chlorophenyl) substituent to passive membrane diffusion, informing the design of analogs with optimized absorption characteristics [2].

Patent-Landscape Lipid Disorder Scaffold

The explicit enumeration of the 4-chlorophenyl moiety as one of four defined R₃ substituents in U.S. Patent Application US20080076750 provides a clear structural reference for generic drug development and freedom-to-operate analyses targeting the azetidinone class of cholesterol absorption inhibitors [1]. Research organizations pursuing follow-on compounds to ezetimibe can use this compound as a comparator to evaluate whether novel analogs fall within or outside the claimed structural space, reducing IP risk during lead optimization.

Application
Selection Property
Validation Focus
CYP2A6 phenotyping tool
CYP2A6-selective inhibition profile
Reaction phenotyping assay context
AOX metabolism control
AOX-inert profile
AOX substrate/inhibitor assay context
Lipophilicity-permeability SAR
Defined LogP reference point
Caco-2 / PAMPA permeability SAR
Patent landscape scaffold
Patent-listed structural embodiment
Freedom-to-operate analysis
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